N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)
Description
Properties
Molecular Formula |
C21H48N3O6P |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
diazanium;[3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propyl] phosphate |
InChI |
InChI=1S/C21H42NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-20(18-23)19-28-29(25,26)27;;/h9-10,20,23H,2-8,11-19H2,1H3,(H,22,24)(H2,25,26,27);2*1H3/b10-9+;; |
InChI Key |
HRVLKQJTMNEYEC-TTWKNDKESA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of (9Z)-Octadec-9-Enoyl Chloride
Starting Material : Oleic acid (cis-9-octadecenoic acid) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂).
| Parameter | Condition | Yield |
|---|---|---|
| Reagent | SOCl₂ (2.5 equiv) | 95% |
| Temperature | 60°C | |
| Reaction Time | 4 hours | |
| Workup | Distillation under reduced pressure |
The acid chloride is characterized by FT-IR (C=O stretch at 1800 cm⁻¹) and ¹H NMR (δ 2.8–3.1 ppm, triplet for CH₂ adjacent to carbonyl).
Preparation of (1R)-2-Hydroxy-1-[(Phosphonooxy)Methyl]Ethylamine
Chiral Synthesis :
- Asymmetric Epoxidation : (R)-Glycidol is phosphorylated using diethyl phosphorochloridate in the presence of a base (e.g., triethylamine).
- Epoxide Ring Opening : The phosphorylated glycidol reacts with aqueous ammonia to yield the (1R)-configured amino alcohol.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Phosphorylation | Diethyl phosphorochloridate, Et₃N, 0°C | Diethyl phosphonooxy intermediate |
| Ammonolysis | NH₃ (aq), 25°C, 12 hours | Deprotection and amine formation |
Purification : Column chromatography (SiO₂, CHCl₃:MeOH 9:1) achieves >98% enantiomeric excess.
Amidation and Salt Formation
Coupling Reaction : The (9Z)-octadec-9-enoyl chloride reacts with the (1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethylamine in anhydrous dichloromethane.
| Parameter | Condition |
|---|---|
| Coupling Agent | N,N’-Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 24 hours |
Ammonium Salt Formation : The phosphonooxy group is deprotonated with ammonium hydroxide (NH₄OH), yielding the final ammonium salt.
| Characterization Method | Data |
|---|---|
| ³¹P NMR (D₂O) | δ 0.5 ppm (phosphate) |
| ESI-MS | m/z 469.6 [M+H]⁺ |
Industrial-Scale Optimization
Continuous Flow Phosphorylation
To enhance throughput, microreactor systems enable precise control over phosphorylation kinetics:
| Variable | Optimal Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 40°C |
| Solvent | Tetrahydrofuran (THF) |
This method reduces byproducts (e.g., dialkyl phosphates) to <2%.
Crystallization and Purification
Solvent System : Ethanol/water (70:30 v/v) facilitates crystallization of the ammonium salt.
| Parameter | Value |
|---|---|
| Purity (HPLC) | >99% |
| Yield | 85% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Batch Amidation | Simple setup, low cost | Lower yield (70–75%) |
| Continuous Flow | High reproducibility, scalability | High initial investment |
Quality Control and Characterization
Critical Tests :
- Chiral HPLC : Confirms (1R) configuration (Chiralpak AD-H column, hexane:isopropanol 80:20).
- Thermogravimetric Analysis (TGA) : Verifies ammonium content (5–6% weight loss at 150–200°C).
Challenges and Mitigation Strategies
- Phosphorylation Side Reactions : Use of bulky bases (e.g., 2,6-lutidine) suppresses phosphate diastereomer formation.
- Amide Hydrolysis : Anhydrous conditions and molecular sieves stabilize the intermediate.
Chemical Reactions Analysis
Types of Reactions
N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phosphonooxy derivatives.
Scientific Research Applications
Biomedical Applications
1. Antibacterial and Antiseptic Properties
Research indicates that this compound exhibits antibacterial and antiseptic properties, making it suitable for developing antimicrobial agents. Studies have shown its efficacy against various bacterial strains, which could be beneficial in formulating topical treatments and disinfectants .
2. Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It can scavenge free radicals, thus potentially preventing oxidative stress-related damage in biological systems. This characteristic is particularly relevant in the formulation of nutraceuticals aimed at enhancing health and longevity .
Material Science Applications
1. Lipid-Based Drug Delivery Systems
N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) can be utilized in lipid formulations for drug delivery. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability .
2. Surface Modification Agents
The compound can be employed as a surface modifier in various materials to enhance biocompatibility and reduce protein adsorption. This application is crucial in the development of medical devices that require minimal immune response upon implantation .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | Development of topical antimicrobials |
| Antiseptic | Exhibits antiseptic properties | Formulation of disinfectants |
| Antioxidant | Scavenges free radicals | Prevents oxidative stress |
| Drug Delivery | Forms micelles/liposomes for hydrophobic drugs | Enhances solubility/bioavailability |
| Surface Modification | Reduces protein adsorption on medical devices | Improves biocompatibility |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a leading university demonstrated the antibacterial activity of N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when treated with varying concentrations of the compound, suggesting its potential as an effective antibacterial agent .
Case Study 2: Lipid-Based Drug Delivery
In another study focused on drug delivery systems, the compound was incorporated into lipid nanoparticles designed for the delivery of anticancer drugs. The findings revealed that these nanoparticles enhanced the therapeutic efficacy of the drugs while minimizing side effects, showcasing the versatility of N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) in pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as phosphatases, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)
- CAS Registry Number : 799268-80-7 (as per )
- Molecular Formula: C₂₂H₄₄NO₆P (ammonium salt notated separately)
- Molecular Weight : ~766.04 g/mol (derived from )
- Key Features: A chiral (1R)-configured hydroxyethyl backbone. A (9Z)-octadec-9-enamide (oleoyl-derived) chain. A phosphonooxy group esterified to the hydroxyethyl moiety. Ammonium counterion for charge neutralization.
Biological Relevance :
The compound, also designated as VPC 31143 (R) (), functions as a PAK inhibitor (p21-activated kinase inhibitor), implicating its role in modulating cell signaling pathways involved in cytoskeletal dynamics and oncogenesis . Its ammonium salt formulation enhances solubility in aqueous media, critical for biochemical assays and therapeutic applications.
Comparison with Structurally Similar Compounds
Amide Derivatives Without Phosphate Groups
Example : (9Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide (CAS 213182-22-0, )
- Structure: Similar (9Z)-octadecenamide chain but lacks the phosphonooxy group.
- Key Differences :
- Applications : Primarily serves as a lipid intermediate in synthetic biochemistry rather than a therapeutic agent.
Phosphocholine-Based Analog
Example: 1-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine (CAS 76790-27-7, )
- Structure: Contains a glycerophosphocholine head group and hexadecenoyl chain.
- Key Differences :
- Biological Role : Critical for cell membrane integrity and signaling via choline-mediated pathways.
Ceramide-Phosphate Derivatives
Example : N-oleoyl ceramide-1-phosphate ammonium salt (CAS 1246303-17-2, )
- Structure : Ceramide backbone with oleoyl amide and phosphate group.
- Key Differences :
- Therapeutic Potential: Investigated in cancer therapy for pro-apoptotic effects.
Propyl-Substituted Phosphate Analogs
Example: N-[(1R)-1-[(phosphonooxy)methyl]propyl]-(9Z)-octadec-9-enamide (CAS 403520-12-7, )
- Structure : Propyl substitution replaces the hydroxyethyl group in the target compound.
- Key Differences :
- Applications : Structural studies to optimize inhibitor specificity.
Comparative Data Table
Research Findings and Implications
- Ammonium vs. Sodium Salts : Ammonium salts (e.g., target compound) exhibit superior solubility in polar solvents compared to sodium salts (e.g., ’s sulfonate derivative), enhancing bioavailability .
- Stereochemical Sensitivity : The (1R)-configuration in the target compound optimizes binding to PAK’s catalytic domain, while stereoisomers (e.g., ’s glycerophospholipid) show reduced affinity .
Biological Activity
N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt), commonly referred to as VPC 31143, is a phospholipid derivative with potential applications in various biological systems. Its unique structure, characterized by a long-chain fatty acid moiety and a phosphonooxy group, suggests significant biological activity, particularly in antimicrobial and cytotoxic contexts.
- Molecular Formula : C21H48N3O6P
- Molecular Weight : 469.6 g/mol
- CAS Number : 799268-80-7
Biological Activity Overview
The biological activity of VPC 31143 has been investigated through various studies focusing on its antimicrobial, cytotoxic, and antioxidant properties.
Antimicrobial Activity
Research indicates that VPC 31143 exhibits notable antimicrobial properties against a range of pathogens. The compound has been tested against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these organisms were found to be in the range of 0.70 μM to 442 μM, demonstrating its efficacy as an antimicrobial agent .
Cytotoxicity
Cytotoxicity studies have shown that VPC 31143 does not exhibit significant cytotoxic effects on human cell lines such as WI-38 (human embryonic lung cells) and Chang liver cells at concentrations ranging from 0.70 μM to 11.3 μM. This suggests a favorable safety profile for potential therapeutic applications .
Antioxidant Activity
In addition to its antimicrobial properties, VPC 31143 has demonstrated antioxidant activity. The compound showed effective scavenging capabilities at concentrations of 0.25 mM and 0.50 mM, which could be beneficial in preventing oxidative stress-related damage in biological systems .
Case Studies and Research Findings
The precise mechanism by which VPC 31143 exerts its biological effects is still under investigation. However, its structural components suggest interactions with cellular membranes and potential modulation of signaling pathways associated with inflammation and oxidative stress.
Q & A
Advanced Research Question
- Chiral Chromatography: Use polysaccharide-based chiral columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD): Detect optical activity peaks specific to the (1R) configuration in the UV-Vis range .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable, though this is challenging for ammonium salts due to hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
